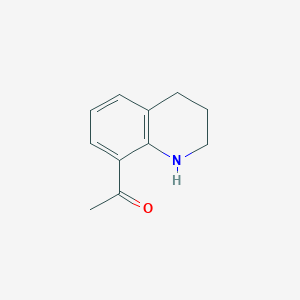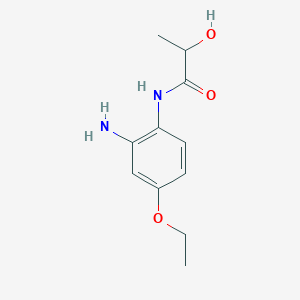
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
概要
説明
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various quinoxaline derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial properties and ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction starting with o-phenylenediamine and oxalic acid to form quinoxaline-2,3-dione. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the sulfonyl chloride compound . Additionally, a one-pot synthesis method has been described for the synthesis of related 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group, which highlights the versatility of quinoxaline derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoxaline core, a sulfonyl chloride group at the 6-position, and two keto groups at the 2 and 3 positions. The structure has been confirmed using various spectroscopic methods, including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
This compound is reactive towards nucleophiles, such as hydrazine hydrate, to afford sulfonyl hydrazides . It can also undergo further reactions with different amines to yield a variety of sulfonylquinoxaline derivatives . The reactivity of the sulfonyl chloride group is a key feature that allows for the synthesis of a wide range of functionalized quinoxaline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the compound's reactivity, particularly the sulfonyl chloride group, suggests that it is likely to be sensitive to moisture and should be handled under anhydrous conditions. The compound's solubility and stability would be influenced by its functional groups and the overall molecular structure .
Relevant Case Studies
Several case studies have demonstrated the utility of this compound in medicinal chemistry. For instance, its derivatives have shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have also exhibited immunostimulatory action and have been evaluated as DNA gyrase inhibitors, which is a promising strategy for designing new antibacterial agents . Another study improved the determination of dopamine hydrochloride in biological samples using a related sulfonyl chloride compound, showcasing the compound's potential in analytical chemistry .
科学的研究の応用
Synthesis and Derivative Formation
- Synthesis Process: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is synthesized through a reaction involving o-phenylenediamine, oxalic acid, and chlorosulfonic acid. This process results in the formation of various derivatives, emphasizing the compound's versatility in chemical synthesis (Festus & Craig, 2021).
Antimicrobial Applications
- Antibacterial and Antifungal Activities: Derivatives of this compound exhibit significant antibacterial and antifungal properties. This finding is crucial for developing new antimicrobial agents (Ammar et al., 2020).
Neuropharmacological Activity
- Neuropharmacological Effects: Some derivatives of this compound have been studied for their effects on the central nervous system, including analgesic, sedative, and anticonvulsant properties. This research is pivotal for developing new neurological drugs (Olayiwola, Obafemi, & Taiwo, 2007).
Catalytic and Synthetic Applications
- Catalysis in Organic Synthesis: The compound plays a role in catalytic processes,particularly in the synthesis of other complex organic molecules. This aspect is important for developing new synthetic methods in organic chemistry (Wu, Wen, Zhang, & Zhang, 2017).
Photophysical Properties
- Luminescence and Optical Properties: Complexes derived from this compound exhibit interesting photophysical properties, such as luminescence. These properties are explored for potential applications in materials science and photonics (Yuan et al., 2017).
Antiproliferative Activity
- Potential in Cancer Research: Derivatives of this compound have shown promising results in inhibiting PARP-1, a protein involved in cancer progression. This discovery opens avenues for the development of new anticancer therapies (Syam et al., 2022).
Analytical Chemistry Applications
- Derivatization Agent in Analytical Chemistry: The compound, especially its derivatives, is used as a derivatization agent in analytical chemistry, enhancing the detection and analysis of various chemicals (Feng et al., 2002).
作用機序
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a crucial role in DNA repair and genomic stability. It is involved in several cellular processes, including modulation of chromatin structure, transcription, and apoptosis .
Mode of Action
This compound interacts with PARP-1, inhibiting its activity .
Biochemical Pathways
By inhibiting PARP-1, this compound affects the DNA repair pathways in which PARP-1 is involved . This can lead to an accumulation of DNA damage in cells, which can trigger apoptosis (programmed cell death) if the damage is too severe to be repaired .
Pharmacokinetics
In silico studies suggest that it has good oral bioavailability .
Result of Action
The inhibition of PARP-1 by this compound can lead to cell growth arrest at the G2/M phase, induction of programmed apoptosis, and an increase in the autophagic process . These effects can be particularly pronounced in cancer cells, which often rely on PARP-1 for survival and proliferation .
Safety and Hazards
将来の方向性
The compound has been used in the design and synthesis of new derivatives with potential PARP-1 inhibitory activity . These new compounds have shown promising results as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests that “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride” and its derivatives could have potential applications in the treatment of diabetes and other related conditions .
特性
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFHCNOUEKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407238 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952-10-3 | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in the synthesis of quinoxaline-6-sulfonohydrazone derivatives?
A1: this compound serves as a crucial intermediate in synthesizing various quinoxaline-6-sulfonohydrazone derivatives. The research paper outlines that reacting this compound with hydrazine hydrate yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1) []. Further reacting compound 1 with substituted benzaldehydes or aromatic ketones leads to the formation of the desired quinoxaline-6-sulfonohydrazone derivatives [].
Q2: What are the advantages of the synthetic methodology used in the study for producing this compound?
A2: The study highlights that the synthetic methodology employed is both efficient and environmentally friendly []. This is primarily attributed to the utilization of water during the work-up stage, minimizing the use of hazardous organic solvents and promoting greener chemical practices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)

